molecular formula C11H16BrO3P B1337983 Diethyl 2-bromobenzylphosphonate CAS No. 63909-55-7

Diethyl 2-bromobenzylphosphonate

Cat. No.: B1337983
CAS No.: 63909-55-7
M. Wt: 307.12 g/mol
InChI Key: HOSRNZRYSLDCGZ-UHFFFAOYSA-N
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Description

Diethyl 2-bromobenzylphosphonate is an organic compound with the chemical formula C11H16BrO3P. It is a phosphonate ester that contains a bromobenzyl group. This compound is a colorless liquid that is soluble in organic solvents such as ethanol and ether .

Scientific Research Applications

Diethyl 2-bromobenzylphosphonate has several scientific research applications:

    Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][4].

    Biology: The compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for developing new antibiotics[][4].

    Medicine: Research is ongoing to explore its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with specific molecular pathways[][4].

    Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers[][4].

Safety and Hazards

According to the safety data sheet, Diethyl 2-bromobenzylphosphonate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing vapors, mist, or gas, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Diethyl 2-bromobenzylphosphonate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of natural cytotoxic marine products of polyketide origin via intramolecular Diels-Alder reactions . Additionally, it is involved in the synthesis of stilbenes via on-column oxidation of vicinal diols and Horner-Emmons reactions . These interactions highlight its versatility and importance in biochemical synthesis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in biological studies as a virucide . This indicates its potential impact on cellular processes related to viral infections and the immune response.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reactant in the synthesis of inhibitors of the Wnt pathway for colon cancer repression using Wadsworth-Emmons reactions . This suggests that it may inhibit or activate specific enzymes involved in the Wnt signaling pathway, thereby affecting gene expression and cellular functions related to cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, it is used in the synthesis of antimalarial drug analogs against Plasmodium falciparum . The temporal effects of these analogs, including their stability and degradation, are crucial for their efficacy in treating malaria.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying threshold effects, as well as toxic or adverse effects at high doses. For example, its derivatives have been evaluated for their potential as antimicrobial agents . These studies help determine the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is used in the synthesis of phosphinic acid-based molecules, which play key roles in many different areas of life science . These interactions can affect metabolic flux and metabolite levels, highlighting its importance in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can influence its activity and function. For instance, it is used in the synthesis of natural cytotoxic marine products, which require specific transport and distribution mechanisms .

Preparation Methods

Diethyl 2-bromobenzylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 2-bromobenzyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Diethyl 2-bromobenzylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction Reactions: Reduction of this compound can yield phosphine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields diethyl 2-azidobenzylphosphonate.

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-2-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSRNZRYSLDCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507432
Record name Diethyl [(2-bromophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63909-55-7
Record name Diethyl [(2-bromophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromobenzyl bromide (1048 g, 4.2 mol) was melted in a water bath of 60° C. and dissolved in xyleen (734 ml). The solution was heated to 80° C. Next triethyl phosphite (766 ml, 4.46 mol) was added in three equal portions to the reaction mixture in 60 minutes. The mixture was stirred overnight at 110° C. The reaction mixture was co-evaporated twice with 400 ml of xylene. The xylene was removed in vacuo at 60° C. The product was dried in a vacuum oven at 60° C. and was used without further purification.
Quantity
1048 g
Type
reactant
Reaction Step One
Quantity
766 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Diethyl phosphite (0.77 mL, 6.0 mmol) was dissolved in dry THF (10 mL) in a dry schlenk tube under an argon atmosphere. The solution was cooled on an ice bath and NaH (0.24 g, 60% in oil, 6.0 mmol) was added and stirred for 5 min. 2-bromo-benzylbromide (1.0 g, 4.0 mmol) dissolved in 2 mL dry THF was added and the reaction mixture was refluxed overnight. H2O (20 mL) was added and the water phase was extracted with EtOAc (3×10 mL). The combined organic phases were washed with brine, dried (MgSO4), filtered and evaporated in vacuo. The crude product was purified by flash chromatography using EtOAc as the eluent to afford the title compound as a colourless oil.
Quantity
0.77 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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